Amorolfina

Descripción general

Descripción

La amorolfina es un fármaco antifúngico de morfolina que inhibe la reductasa Δ14-esterol y la Δ-isomerasa de colestenol, lo que agota el ergosterol y provoca la acumulación de ignosterol en las membranas celulares citoplasmáticas fúngicas . Se utiliza comúnmente en forma de laca de uñas para tratar la onicomicosis, una infección fúngica de las uñas de los pies y las uñas de las manos .

Aplicaciones Científicas De Investigación

La amorolfina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza principalmente para tratar infecciones fúngicas de las uñas y la piel . También se ha estudiado su posible uso en el tratamiento de otros tipos de infecciones fúngicas, como las dermatomicosis . En química, la this compound se utiliza como un compuesto modelo para estudiar la inhibición de las vías de síntesis de esteroles en los hongos . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos tratamientos antifúngicos .

Mecanismo De Acción

La amorolfina ejerce sus efectos antifúngicos inhibiendo las enzimas fúngicas Δ14-reductasa y Δ7-Δ8 isomerasa . Estas enzimas participan en la síntesis de ergosterol, un componente esencial de la membrana celular fúngica. Al inhibir estas enzimas, la this compound interrumpe la producción de ergosterol, lo que lleva a la acumulación de ignosterol en la membrana celular fúngica . Esta interrupción debilita la membrana celular y finalmente conduce a la muerte de las células fúngicas .

Análisis Bioquímico

Biochemical Properties

Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Cellular Effects

Amorolfine’s primary cellular effect is the disruption of fungal cell membrane structure and function . By inhibiting key enzymes in the sterol synthesis pathway, it depletes ergosterol, a critical component of fungal cell membranes. This leads to the accumulation of ignosterol, which disrupts the integrity and function of the cell membrane .

Molecular Mechanism

The molecular mechanism of Amorolfine involves the inhibition of D14 reductase and D7-D8 isomerase, enzymes critical to the fungal sterol synthesis pathway . This inhibition disrupts the production of ergosterol, leading to a depletion of this essential component of fungal cell membranes. As a result, ignosterol accumulates in the cell membranes, disrupting their function .

Temporal Effects in Laboratory Settings

The effects of Amorolfine in laboratory settings are typically observed over a period of 6 to 12 months . It is applied once each week as a 5% nail lacquer, and its effectiveness in treating toenail onychomycosis ranges from 60% to 71% .

Metabolic Pathways

Amorolfine’s primary metabolic action is the inhibition of the fungal sterol synthesis pathway . It specifically inhibits the enzymes D14 reductase and D7-D8 isomerase, disrupting the production of ergosterol and leading to the accumulation of ignosterol .

Transport and Distribution

Amorolfine is typically applied topically in the form of a nail lacquer

Subcellular Localization

The subcellular localization of Amorolfine is primarily within the fungal cytoplasmic cell membranes . By inhibiting key enzymes in the sterol synthesis pathway, it disrupts the composition of these membranes, leading to the accumulation of ignosterol .

Métodos De Preparación

La amorolfina se puede sintetizar utilizando varios métodos. Un método común implica la reacción de 4-yodo-terc-amilbenceno con un derivado de morfolina en presencia de un catalizador de paladio y una base . Las condiciones de reacción típicamente implican el uso de N-metilpirrolidona como solvente. El producto se purifica y se convierte en su forma de sal de clorhidrato para uso farmacéutico .

Análisis De Reacciones Químicas

La amorolfina sufre varios tipos de reacciones químicas, incluidas las reacciones de oxidación y sustitución. Por ejemplo, se puede oxidar para formar un producto de degradación de N-óxido cuando se expone al peróxido de hidrógeno . Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno y varios catalizadores. Los principales productos formados a partir de estas reacciones incluyen el derivado de N-óxido de this compound .

Comparación Con Compuestos Similares

La amorolfina se compara a menudo con otros compuestos antifúngicos como el miconazol y la terbinafina. Si bien los tres compuestos se utilizan para tratar infecciones fúngicas, tienen diferentes mecanismos de acción y perfiles de eficacia. El miconazol funciona inhibiendo la síntesis de ergosterol, similar a la this compound, pero es menos eficaz para lograr la cura micológica . La terbinafina, por otro lado, inhibe la escualeno epoxidasa, otra enzima involucrada en la síntesis de ergosterol . Los estudios han demostrado que la this compound tiene una concentración más alta en el lecho ungueal en comparación con la terbinafina, lo que la hace más eficaz para tratar la onicomicosis .

Compuestos Similares::- Miconazol

- Terbinafina

- Ciclopirox

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLMHIZUIDKOO-AYHJJNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046690 | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-35-1 | |

| Record name | Amorolfine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

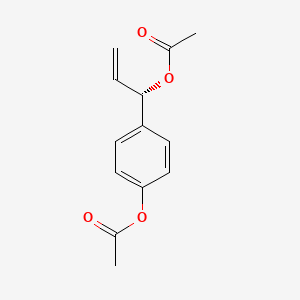

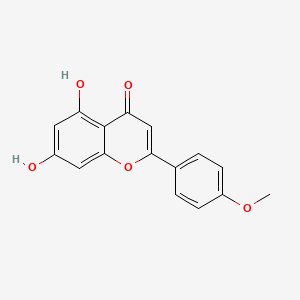

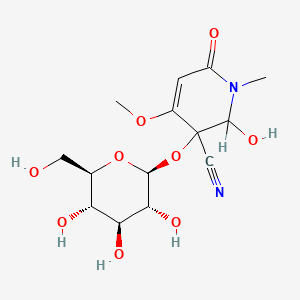

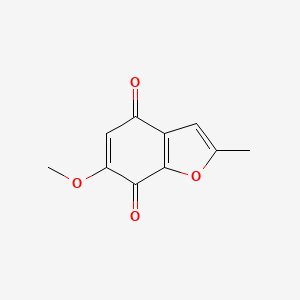

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

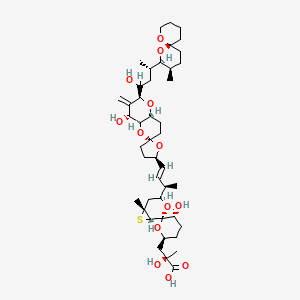

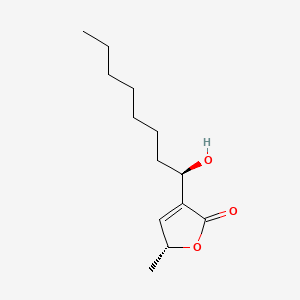

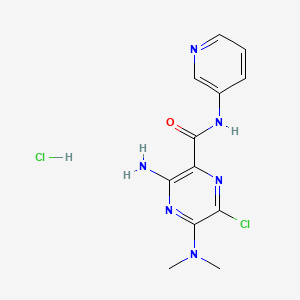

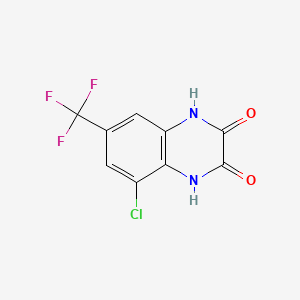

Feasible Synthetic Routes

Q1: How does Amorolfine exert its antifungal activity?

A1: Amorolfine disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []

Q2: What are the downstream consequences of Amorolfine's inhibition of ergosterol biosynthesis?

A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, Amorolfine causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]

Q3: Does Amorolfine exhibit fungicidal or fungistatic activity?

A3: Amorolfine demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]

Q4: What is the spectrum of antifungal activity of Amorolfine?

A4: Amorolfine exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]

Q5: Are there any in vitro studies showing synergistic effects of Amorolfine with other antifungals?

A5: Yes, studies have demonstrated synergistic effects when Amorolfine is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]

Q6: Has the efficacy of Amorolfine in treating onychomycosis been evaluated in clinical trials?

A6: Yes, numerous clinical trials have investigated the efficacy of Amorolfine 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]

Q7: Are there advantages to combining Amorolfine nail lacquer with systemic antifungals for onychomycosis treatment?

A7: Yes, meta-analyses and systematic reviews suggest that combining Amorolfine 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []

Q8: Are there any strategies to improve the delivery and stability of Amorolfine?

A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance Amorolfine's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []

Q9: Is there a risk of developing resistance to Amorolfine?

A9: While resistance to Amorolfine is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)